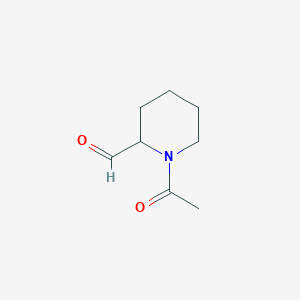

1-Acetyl-piperidine-2-carbaldehyde

Description

Properties

IUPAC Name |

1-acetylpiperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNWINQQJCMQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729579 | |

| Record name | 1-Acetylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108739-15-6 | |

| Record name | 1-Acetylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-acetyl-piperidine-2-carbaldehyde generally follows these key steps:

- Protection of the piperidine nitrogen to avoid side reactions during functionalization.

- Introduction of the acetyl group at the nitrogen or ring carbon.

- Selective oxidation or formylation at the 2-position to install the aldehyde functionality.

- Deprotection to yield the target compound.

The complexity arises from the need to control regioselectivity (position 2 on the ring) and functional group compatibility.

Protection of Piperidine Nitrogen

Most methods start with protecting the piperidine nitrogen, commonly using tert-butoxycarbonyl (BOC) protection, to prevent unwanted side reactions during further transformations.

- Example : (S)-1-Boc-2-acetyl-piperidine is synthesized by reacting 1-BOC-(2S)-[N-methoxy-N-methylcarbamoyl]piperidine with methylmagnesium bromide in tetrahydrofuran at -10°C under inert atmosphere, yielding 96% of product after purification.

Introduction of the Acetyl Group

Two main approaches are used for acetylation:

Direct N-acetylation : Using acetylating agents such as acetyl chloride, acetic anhydride, or acetic acid under reflux conditions to obtain N-acetyl derivatives. For example, 4-piperidinecarboxylic acid reacts with acetyl chloride or acetic anhydride under reflux for 4-6 hours to give N-acetyl piperidinecarboxylic acid.

Grignard Reagent Addition : The Weinreb amide intermediate is reacted with methyl Grignard reagents (e.g., methylmagnesium bromide) to introduce the acetyl group at the 2-position. This method requires anhydrous conditions and low temperatures due to the moisture sensitivity of Grignard reagents.

Formylation / Introduction of the Aldehyde Group at Position 2

The aldehyde group at the 2-position is typically introduced via oxidation or selective functional group transformations:

Oxidation of Alcohol Intermediates : Using Dess-Martin periodinane or other mild oxidants to convert 2-hydroxy piperidine derivatives to the corresponding aldehydes under anhydrous conditions and inert atmosphere.

Cyanation and Subsequent Hydrolysis : Some routes involve cyanation of the piperidine ring followed by hydrolysis to yield the aldehyde functionality, but these methods often involve hazardous reagents and lower yields.

Deprotection and Final Purification

After functionalization, the BOC protecting group is removed typically by treatment with acids such as trifluoroacetic acid or boron tribromide under controlled temperatures, yielding the free amine with acetyl and aldehyde groups intact.

Comparative Table of Key Preparation Methods

| Method No. | Starting Material / Intermediate | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | 1-BOC-(2S)-[N-methoxy-N-methylcarbamoyl]piperidine | Methylmagnesium bromide, THF, -10°C, inert atmosphere | 96 | High yield, stereoselective, well-controlled | Requires dry conditions, expensive reagents |

| 2 | 4-Piperidinecarboxylic acid | Acetyl chloride or acetic anhydride, reflux 4-6 h | Not specified | Simple reagents, easy operation | May require purification, moderate control |

| 3 | 2-Hydroxy piperidine derivatives | Dess-Martin periodinane oxidation, CH2Cl2, inert atmosphere | Not specified | Mild oxidation, good selectivity | Requires careful moisture control |

| 4 | N-BOC-4-cyanic acid piperidines | Methylmagnesium bromide, dry solvent, cold conditions | ~43 | Direct conversion to acetyl derivative | Low yield, expensive reagents, sensitive |

Detailed Research Findings and Notes

Grignard-based Methods : While effective, these require strictly anhydrous conditions and low temperatures to avoid hydrolysis and side reactions. The reagents are moisture-sensitive and costly, limiting industrial scalability.

Acetylation via Acid Chlorides or Anhydrides : More industrially feasible, these methods use readily available reagents and simpler setups. The reaction times are longer (4-6 hours), but the process is straightforward and scalable.

Oxidation Approaches : Dess-Martin oxidation is favored for mild conditions and high selectivity in converting alcohols to aldehydes without overoxidation. However, the reagent cost and sensitivity to moisture are considerations.

Protection/Deprotection Steps : BOC protection is standard to prevent side reactions during acetylation and oxidation. Deprotection is achieved using acids like BBr3 or TFA, with yields ranging from moderate to high depending on conditions.

Industrial Considerations : Methods avoiding expensive or moisture-sensitive reagents, and minimizing reaction steps, are preferred for scale-up. Direct acetylation with acetyl chloride or acetic anhydride under reflux is more suitable industrially than multi-step Grignard routes.

Chemical Reactions Analysis

1-Acetyl-piperidine-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: The compound can be oxidized to form piperidine-2-carboxylic acid by reacting with oxidizing agents such as potassium permanganate or chromic acid. The oxidation reaction typically proceeds under acidic conditions and results in the formation of the carboxylic acid derivative.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction reaction converts the aldehyde group to a primary alcohol, resulting in the formation of 1-acetyl-piperidine-2-ethanol.

Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as amines or alcohols. The reaction conditions and choice of nucleophile determine the type of substitution product formed, such as N-alkylated or O-alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Amines, alcohols, various solvents.

Major Products Formed:

Piperidine-2-carboxylic acid (from oxidation).

1-Acetyl-piperidine-2-ethanol (from reduction).

N-alkylated or O-alkylated derivatives (from substitution).

Scientific Research Applications

1-Acetyl-piperidine-2-carbaldehyde has various scientific research applications across different fields:

Chemistry: In organic chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in multicomponent reactions (MCRs) to generate biologically active structures.

Biology: The compound and its derivatives have shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These properties make it a valuable candidate for drug development and therapeutic applications.

Medicine: Research has explored the use of this compound in the development of new pharmaceuticals. Its ability to bind to multiple receptors and exhibit various biological activities makes it a promising compound for medicinal chemistry.

Industry: In the chemical industry, the compound is used as a building block for the synthesis of various chemicals and materials. Its reactivity and versatility make it an important component in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Acetyl-piperidine-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-Acetyl-piperidine-2-carbaldehyde and related compounds:

Key Differences and Implications

Ring Size and Reactivity: The piperidine ring in this compound (6-membered) offers greater conformational flexibility compared to the pyrrolidine (5-membered) derivatives like 1-Acetyl-pyrrolidine-2-carbaldehyde. This impacts steric effects and reactivity in substitution or cyclization reactions . 2-Acetylpyridine (aromatic pyridine ring) exhibits distinct electronic properties due to conjugation, making it more stable but less nucleophilic than non-aromatic analogs like piperidine derivatives .

Substituent Effects: The phenylacetyl group in 1-Phenylacetyl-pyrrolidine-2-carbaldehyde introduces aromaticity, enhancing hydrophobic interactions in biological systems. This compound has demonstrated antimicrobial activity, unlike the acetyl-substituted analogs .

Functional Group Positioning :

- In 2-(2-Oxopropyl)piperidine-1-carbaldehyde, the aldehyde group is at the N1 position instead of C2, altering its reactivity in nucleophilic additions or condensations .

Biological Activity

1-Acetyl-piperidine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in drug development.

This compound is characterized by its piperidine ring structure with an acetyl group and an aldehyde functional group. This unique configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Chemical Reactions

- Oxidation : The aldehyde group can be oxidized to form piperidine-2-carboxylic acid using oxidizing agents like potassium permanganate or chromic acid under acidic conditions.

- Reduction : The compound can be reduced to form 1-acetyl-piperidine-2-ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have shown that derivatives of this compound possess antiviral properties. For instance, certain piperidine derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study reported that piperidine derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-435 (melanoma) | 0.36 |

| Doxorubicin | MDA-MB-435 | 0.83 |

Anti-inflammatory Effects

Research also suggests that this compound may exhibit anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Receptor Binding : The acetyl group enhances the compound's ability to bind to specific receptors, influencing signal transduction pathways related to cell growth and apoptosis.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antitumor Activity : A study conducted on a series of piperidine derivatives revealed that modifications at the C-2 position significantly influenced their cytotoxicity against cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced activity compared to their analogs.

- Antiviral Research : In a clinical setting, derivatives of this compound were tested against viral strains showing promising results in inhibiting viral replication without significant cytotoxicity toward non-cancerous cells.

Q & A

Q. Q1: What are the validated synthetic routes for 1-Acetyl-piperidine-2-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer:

- Key Methods :

- Acylation of Piperidine Derivatives : React piperidine-2-carbaldehyde with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Monitor reaction progression via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 6–8 hrs conventional) but requires precise temperature control (80–100°C) to avoid decomposition.

- Critical Parameters :

- Solvent polarity (e.g., DMF vs. THF) impacts acetyl group stability.

- Catalyst selection (e.g., DMAP vs. pyridine) affects reaction kinetics.

Q. Q2: How should researchers characterize this compound to confirm structural integrity?

Answer:

- Analytical Workflow :

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Root-Cause Analysis :

- Batch Variability : Quantify impurities (e.g., residual solvents) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Control pH (e.g., enzymatic assays sensitive to aldehyde reactivity) and validate cell-line viability (MTT assay vs. ATP luminescence) .

- Statistical Tools : Use ANOVA to compare inter-laboratory data, applying post-hoc tests (e.g., Tukey’s HSD) for significance thresholds .

Q. Q4: How can computational models predict the reactivity of this compound in novel reactions?

Answer:

- Methodology :

- Validation : Compare computed -NMR shifts with experimental data (δC error < 2 ppm).

Q. Q5: What are the best practices for assessing the compound’s stability under varying storage conditions?

Answer:

- Experimental Design :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS.

- Light Sensitivity : Expose to UV (254 nm) for 48 hrs; monitor aldehyde oxidation using FT-IR .

- Recommendations : Use amber vials with desiccants and inert gas (argon) for long-term storage .

Methodological Guidance for Data Interpretation

Q. Q6: How to design dose-response studies for this compound in cellular assays?

Answer:

- Protocol :

- IC50 Determination : Use 8–10 concentration points (1 nM–100 µM), triplicate wells.

- Control Groups : Include vehicle (DMSO < 0.1%) and positive controls (e.g., staurosporine for apoptosis).

- Data Analysis : Fit curves using nonlinear regression (Hill equation) in GraphPad Prism; report .

Q. Q7: What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?

Answer:

- Multivariate Analysis :

- Validation : Apply leave-one-out cross-validation to avoid overfitting.

Contradiction and Reproducibility Challenges

Q. Q8: Why might NMR spectra of this compound vary across studies?

Answer:

Q. Q9: How to address discrepancies in cytotoxicity reports between 2D vs. 3D cell models?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.